molecular formula C6H13NO B2546982 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL CAS No. 1526091-58-6

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL

Cat. No.: B2546982
CAS No.: 1526091-58-6
M. Wt: 115.176
InChI Key: HSKOVXSDGPPHJZ-UHFFFAOYSA-N
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Description

Context of Cyclopropyl (B3062369) Motifs in Contemporary Organic Chemistry

The cyclopropyl group, a three-carbon saturated ring, is a unique and increasingly significant structural unit in modern organic chemistry. fiveable.me Despite its high ring strain, with C-C-C bond angles of 60°, the cyclopropane (B1198618) ring is a prevalent feature in many biologically active natural products and pharmaceutical compounds. fiveable.me This prevalence is due to the distinctive electronic and steric properties it imparts to a molecule.

Key features of the cyclopropyl motif include:

Enhanced π-character: The C-C bonds have increased p-orbital character, giving the ring properties that can resemble a carbon-carbon double bond. fiveable.mestackexchange.com This allows it to participate in conjugation with adjacent π-systems. stackexchange.com

Structural Rigidity: The ring's conformation is rigid, which can be advantageous in drug design by locking a molecule into a specific bioactive conformation, potentially leading to more favorable binding to biological targets. acs.org

Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in typical alkanes, which can enhance a molecule's resistance to metabolic degradation. acs.org

Modulation of Physicochemical Properties: Incorporating a cyclopropyl group can influence a molecule's lipophilicity, permeability, and potency, addressing common challenges in drug discovery. fiveable.meacs.org

These characteristics have made the cyclopropyl fragment a valuable tool for chemists in designing complex molecules and optimizing the properties of drug candidates. acs.orgfu-berlin.deresearchgate.net

Fundamental Significance of Amino Alcohol Functionality in Chemical Synthesis and Research

Amino alcohols are bifunctional compounds containing both an amino group (-NH2) and a hydroxyl group (-OH). scbt.com This dual functionality makes them highly versatile and valuable building blocks in numerous areas of chemical science. scbt.comum.edu.my The vicinal amino alcohol, where the two groups are on adjacent carbons, is a particularly common motif in natural products and pharmaceuticals. researchgate.net

The importance of the amino alcohol functionality stems from several key roles:

Synthetic Intermediates: They are crucial intermediates for constructing more complex molecules, enabling a wide range of chemical transformations. scbt.comresearchgate.net

Chiral Auxiliaries and Ligands: Chiral amino alcohols are fundamental in asymmetric synthesis, where they are used to create chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions. um.edu.mywestlake.edu.cn

Pharmacophores: The 1,2-amino alcohol moiety is a key structural feature in many biologically active compounds and is recognized by various biological targets. westlake.edu.cn

Hydrogen Bonding: The presence of both a hydrogen bond donor (both -OH and -NH2) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) allows these molecules to form specific intermolecular interactions, which is crucial for molecular recognition and binding to enzymes and receptors. um.edu.myontosight.ai

Their wide applicability has spurred the development of numerous synthetic methods to access these important structural motifs stereoselectively. westlake.edu.cndiva-portal.org

Overview of the Cyclopropyl Amino Alcohol Class and its Distinctive Structural Features

The cyclopropyl amino alcohol class of compounds combines the unique properties of the cyclopropyl ring with the versatile reactivity of the amino alcohol functionality. The juxtaposition of the strained, rigid cyclopropyl group with the polar, hydrogen-bonding capable amino and hydroxyl groups creates a molecule with a distinct three-dimensional structure and specific chemical characteristics.

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL is a representative member of this class. Its structure features a cyclopropane ring substituted with both a methyl group and a 2-amino-1-hydroxyethyl group at the same carbon atom. This specific arrangement leads to a chiral center at the carbon bearing the hydroxyl group. The presence of the strained cyclopropyl ring adjacent to the chiral center can influence the molecule's conformation and its interaction with other molecules. Compounds in this class, such as cyclopropanol (B106826) and its derivatives, can be unstable and susceptible to ring-opening reactions, a property that can be harnessed in synthetic chemistry. wikipedia.org

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-1-cyclopropylethan-1-olAmino(cyclopropyl)methanol
Molecular Formula C6H13NOC5H11NO nih.govC4H9NO nih.gov
Molecular Weight 115.18 g/mol 101.15 g/mol nih.gov87.12 g/mol nih.gov
CAS Number 1526091-58-6 bldpharm.com54120-02-4 nih.govNot Available

The synthesis and study of such compounds are driven by the search for novel molecular scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov The specific stereochemistry and conformational rigidity imparted by the cyclopropyl group make these compounds interesting targets for asymmetric synthesis and for investigation as components of larger, biologically active molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(1-methylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2-3-6)5(8)4-7/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOVXSDGPPHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526091-58-6
Record name 2-amino-1-(1-methylcyclopropyl)ethan-1-ol
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Stereochemical Aspects in the Synthesis and Reactivity of 2 Amino 1 1 Methylcyclopropyl Ethan 1 Ol

Analysis of Chirality and Stereocenters within the Cyclopropyl (B3062369) Amino Alcohol Scaffold

The molecular structure of 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL contains multiple elements of chirality that give rise to several possible stereoisomers. The core structure, referred to as the cyclopropyl amino alcohol scaffold, possesses two stereogenic centers along the ethan-1-ol backbone.

C1 Stereocenter: The carbon atom bonded to the hydroxyl (-OH) group and the 1-methylcyclopropyl group is a chiral center.

C2 Stereocenter: The carbon atom bonded to the amino (-NH2) group is also a chiral center.

The presence of these two stereocenters means that this compound can exist as four distinct stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, while the (1R, 2S) and (1S, 2R) isomers constitute another pair of enantiomers. The relationship between an enantiomeric pair and a non-enantiomeric pair (e.g., between (1R, 2R) and (1R, 2S)) is diastereomeric.

Diastereoselective and Enantioselective Transformations Involving this compound

Achieving control over the absolute and relative stereochemistry during the synthesis of cyclopropyl amino alcohols is a primary challenge. Diastereoselective and enantioselective transformations are key to accessing specific stereoisomers. These methods often involve the use of chiral catalysts or auxiliaries that can influence the formation of new stereocenters.

The synthesis of chiral amino alcohols, including those with a cyclopropyl moiety, heavily relies on asymmetric catalysis to induce stereoselectivity. diva-portal.org Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Notable catalytic systems include:

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used. For instance, chiral copper and chromium catalysts have been employed in enantioselective C-H amination and coupling reactions of cyclopropanols, respectively, to produce chiral amino alcohols and related structures with high efficiency and stereoselectivity. nih.govacs.org Zinc-based catalysts, often used in conjunction with chiral amino alcohols like MIB (2-methyl-N-isobutyl-1-phenyl-1-amino-2-propanol), are effective for enantioselective additions to aldehydes, a key step in building the amino alcohol backbone. nih.govorganic-chemistry.org

Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a green and highly selective alternative for the synthesis of chiral amino alcohols. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce the desired amino alcohol with excellent enantioselectivity (>99% ee). frontiersin.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. While effective, this approach often requires additional steps for attachment and removal of the auxiliary. uni.lu

Below is a table summarizing various catalytic approaches for the stereoselective synthesis of related chiral amino alcohol structures.

Catalyst/Enzyme SystemReaction TypeKey FeaturesTypical Enantiomeric Excess (ee)Reference
Chiral Copper (Cu) and Iridium (Ir) CatalystsRadical C-H AminationMulti-catalytic system enables regioselective and enantioselective amination of alcohols.High nih.gov
Chiral Chromium (Cr) CatalysisRadical-Polar CrossoverThree-component coupling of cyclopropanols, dienes, and aldehydes.Up to 96% acs.org
MIB-based Zinc (Zn) CatalystEnantioselective C-C Bond FormationPromotes asymmetric addition to generate allylic alkoxide intermediates for cyclopropanation.88–97% nih.gov
Engineered Amine Dehydrogenase (AmDH)Asymmetric Reductive AminationBiosynthesis from α-hydroxy ketones using ammonia.>99% frontiersin.org

The stereochemical outcome of a reaction is determined by the transition state energies of the competing pathways leading to different stereoisomers. Chiral catalysts and auxiliaries function by lowering the energy of the transition state for the formation of the desired product.

Several mechanistic principles underlie the origin of stereoselectivity:

Coordination and Steric Hindrance: In metal-catalyzed reactions, the chiral ligand coordinates to the metal center, creating a defined three-dimensional pocket. The substrate binds to the metal in a preferred orientation to minimize steric clashes with the ligand, thereby directing the attack of the incoming reagent to one specific face of the molecule. nih.govacs.org

Radical Relay Mechanisms: In some advanced C-H functionalization reactions, a multi-catalytic approach is used where an alcohol is temporarily converted into a radical. nih.gov A chiral copper catalyst can then intercept this radical in an enantioselective hydrogen-atom transfer (HAT) step, followed by stereoselective amination to yield an enantioenriched product. nih.gov

Enzyme Active Site Control: In biocatalysis, the enzyme's active site acts as a precisely shaped chiral pocket. The substrate is held in a specific orientation through multiple non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions), ensuring that the chemical transformation occurs with exceptionally high stereoselectivity. frontiersin.orgnih.gov

Strategies for Obtaining Enantiomerically Pure Forms of Cyclopropyl Amino Alcohols

Accessing enantiomerically pure compounds is crucial for pharmaceutical applications. Several strategies have been developed to obtain single enantiomers of cyclopropyl amino alcohols and related structures.

The primary methods are:

Asymmetric Synthesis: This is the most direct approach, where the desired enantiomer is synthesized selectively from an achiral or prochiral starting material using a chiral catalyst, reagent, or auxiliary, as detailed in the previous sections. nih.govnih.gov This strategy avoids the loss of 50% of the material inherent in resolution methods.

Chiral Resolution of Racemates: This involves separating a 1:1 mixture of enantiomers (a racemate). Common resolution techniques include:

Classical Resolution via Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. mdpi.comnih.gov

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases can be used for the selective acylation of one enantiomer, allowing for easy separation of the acylated product from the unreacted enantiomer. nih.govresearchgate.net

Chiral Chromatography: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). One enantiomer interacts more strongly with the CSP and therefore moves more slowly through the column, allowing for the separation of the two enantiomers. researchgate.netutwente.nl

The table below compares these strategies.

StrategyPrincipleAdvantagesDisadvantages
Asymmetric Synthesis Direct formation of one enantiomer using chiral catalysts or auxiliaries.High efficiency (theoretical yield up to 100%), avoids generating undesired enantiomer.Requires development of specific catalysts/reagents, may have high initial cost.
Chiral Resolution (Crystallization) Formation of separable diastereomeric salts with a chiral resolving agent.Well-established, can be scaled up.Maximum 50% yield for the desired enantiomer, requires suitable resolving agents.
Chiral Resolution (Enzymatic) Enzyme-catalyzed selective transformation of one enantiomer.High selectivity, mild reaction conditions.Maximum 50% yield, enzyme cost and stability can be a factor.
Chiral Resolution (Chromatography) Differential interaction of enantiomers with a chiral stationary phase.Applicable to a wide range of compounds, high purity achievable.Can be expensive, often limited to smaller scales.

Chemical Reactivity and Transformation Pathways of 2 Amino 1 1 Methylcyclopropyl Ethan 1 Ol

Reactivity Profiles of the Amino Functionality

The primary amino group (-NH₂) is a key reactive center, functioning as both a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to many synthetic transformations.

Basicity and Salt Formation: As a base, the amino group readily reacts with inorganic and carboxylic acids to form ammonium salts. atamanchemicals.com This property is fundamental to its handling and purification.

Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a strong nucleophile. It can participate in a wide array of reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form stable amide bonds. atamanchemicals.commasterorganicchemistry.com

Alkylation: Nucleophilic attack on alkyl halides to form secondary and tertiary amines, although this can sometimes lead to over-alkylation.

Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates for further functionalization. masterorganicchemistry.com

Conjugate Addition: The amino group can undergo Michael or aza-Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov

A summary of typical reactions involving the amino group is presented below.

Reaction TypeReagentFunctional Group Formed
Salt FormationAcid (e.g., HCl)Ammonium Salt
AcylationAcyl Halide (e.g., Acetyl Chloride)Amide
AlkylationAlkyl Halide (e.g., Methyl Iodide)Secondary/Tertiary Amine
Imine FormationAldehyde/KetoneImine
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary Amine

Reactivity Profiles of the Hydroxyl Functionality

The primary hydroxyl group (-OH) imparts both nucleophilic and weakly acidic properties to the molecule. Its reactivity can be modulated by reaction conditions and reagents.

Nucleophilic Character: The oxygen's lone pairs allow the hydroxyl group to act as a nucleophile, attacking various electrophilic centers.

Acidity and Alkoxide Formation: In the presence of a strong base, the hydroxyl group can be deprotonated to form a potent nucleophilic alkoxide ion. masterorganicchemistry.com This alkoxide can participate in intramolecular reactions or direct the regioselectivity of subsequent transformations.

Esterification and Etherification: The hydroxyl group can be converted into esters through reaction with carboxylic acids or their derivatives. atamanchemicals.com It can also form ethers via reactions like the Williamson ether synthesis. masterorganicchemistry.com

Activation as a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a good one (e.g., tosylate, mesylate) by reacting with sulfonyl chlorides. masterorganicchemistry.com This facilitates nucleophilic substitution reactions at the adjacent carbon.

Protection: For multi-step syntheses, the hydroxyl group can be "protected" by converting it into a less reactive group, such as a silyl (B83357) ether, to prevent unwanted side reactions. masterorganicchemistry.comnih.gov

The table below summarizes common transformations of the hydroxyl group.

Reaction TypeReagentFunctional Group Formed
Alkoxide FormationStrong Base (e.g., NaH)Alkoxide
EsterificationCarboxylic Acid / Acyl HalideEster
EtherificationAlkyl Halide (with base)Ether
OxidationPCCAldehyde
OxidationKMnO₄ / H₂CrO₄Carboxylic Acid
TosylationTosyl ChlorideTosylate (Good Leaving Group)

Transformations Involving the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a defining feature of the molecule, possessing unique chemical properties due to its significant ring strain (approximately 27.5 kcal/mol). unl.pt This inherent strain makes the ring susceptible to cleavage under various conditions, providing pathways to linear structures.

Ring-Opening Reactions: The strained C-C bonds of the cyclopropane ring can be cleaved by electrophiles, radical species, or through catalytic hydrogenation. unl.pt The presence of the adjacent hydroxyl group can direct and facilitate these ring-opening processes, particularly through the stabilization of intermediates.

Homoenolate Formation: Cyclopropanol (B106826) derivatives are known to act as synthetic equivalents of homoenolates. scholaris.ca Under appropriate conditions, the ring can open to form a homoenolate intermediate, which can then be trapped by various electrophiles, enabling functionalization at the β-position relative to the original hydroxyl group. scholaris.ca

Rearrangements: The cyclopropylcarbinol moiety is prone to rearrangement reactions, often involving ring expansion or opening, especially when a carbocation is formed at the carbinol carbon.

Mechanisms of Key Reactions (e.g., Mannich Addition, Ring Closure, Alkoxide-Directed Processes)

The functional groups in 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL can participate in several mechanistically significant reactions.

Mannich Addition: The amino group can act as the amine component in a Mannich reaction. The general mechanism involves the initial formation of an electrophilic iminium ion from the reaction of the amine with a non-enolizable aldehyde (e.g., formaldehyde). researchgate.net This iminium ion is then attacked by a nucleophile, such as an enol or enolate derived from a ketone, to form a β-amino ketone. researchgate.netorganic-chemistry.org

Ring Closure: The vicinal amino alcohol structure is a precursor for the synthesis of five-membered heterocyclic rings. For example, reaction with an aldehyde or ketone can lead to the formation of an oxazolidine ring through an initial imine formation followed by intramolecular nucleophilic attack by the hydroxyl group.

Alkoxide-Directed Processes: Deprotonation of the hydroxyl group yields an alkoxide. This powerful intramolecular nucleophile can direct subsequent reactions. For example, it can facilitate the opening of the strained cyclopropane ring by attacking one of the internal cyclopropyl (B3062369) carbons, leading to the formation of a larger ring or a linear product.

Nucleophilic and Electrophilic Reaction Pathways

The molecule's reactivity is dominated by the nucleophilic character of the nitrogen and oxygen atoms.

Nucleophilic Pathways: The amino and hydroxyl groups are the primary nucleophilic centers. nih.gov The amino group is generally the stronger nucleophile and will preferentially react with electrophiles in many cases. The molecule can react with a wide range of electrophiles, including alkyl halides (alkylation), acyl halides (acylation), and carbonyl compounds (condensation, addition).

Electrophilic Pathways: The molecule itself lacks a strong electrophilic center. However, electrophilicity can be induced. Protonation of the hydroxyl or amino group converts them into good leaving groups (H₂O and NH₃, respectively), rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Oxidation, Reduction, and Substitution Reactions

Oxidation: The primary alcohol is susceptible to oxidation. masterorganicchemistry.com The use of mild oxidizing agents like pyridinium chlorochromate (PCC) would yield the corresponding α-amino aldehyde. masterorganicchemistry.com Stronger oxidizing agents, such as potassium permanganate or chromic acid, would lead to the formation of the α-amino carboxylic acid. masterorganicchemistry.com

Reduction: The amino and hydroxyl groups are in a reduced state and are not typically subject to further reduction. The cyclopropane ring, however, can undergo reductive cleavage (hydrogenolysis) under catalytic hydrogenation, although this often requires forcing conditions. unl.pt

Substitution: Nucleophilic substitution reactions are most feasible at the carbon bearing the hydroxyl group. This requires converting the -OH into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.com A subsequent Sₙ2 reaction with a suitable nucleophile can then be used to displace the leaving group and introduce a new functionality. masterorganicchemistry.com

Conversion into β- or γ-Aminofunctionalized Ketones

A synthetically valuable transformation of cyclopropanol derivatives involves a ring-opening reaction to generate aminofunctionalized ketones. Specifically, copper-catalyzed electrophilic amination of cyclopropanols can produce β-amino ketones through a process involving C-C bond cleavage. organic-chemistry.org In the context of this compound, a similar transformation pathway can be envisioned. A Lewis acid or transition metal could coordinate to the hydroxyl group, promoting the opening of the cyclopropane ring to form a homoenolate-type intermediate. This process would break the bond between the carbon bearing the alcohol and one of the adjacent ring carbons, ultimately leading to the formation of a linear β-amino ketone structure after rearrangement and workup.

Role as a Versatile Chemical Intermediate

This compound possesses two key reactive centers: the primary amino group (-NH₂) and the secondary hydroxyl group (-OH). This bifunctionality allows it to serve as a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and other pharmacologically relevant structures. The presence of the 1-methylcyclopropyl moiety introduces unique steric and electronic properties that can influence the reactivity and conformational rigidity of the resulting derivatives.

Table 1: Potential Chemical Transformations of this compound

Reaction TypeReagent/ConditionsPotential Product(s)
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
N-AcylationAcyl chloride, BaseAmide
N-SulfonylationSulfonyl chloride, BaseSulfonamide
O-AlkylationAlkyl halide, Strong BaseEther
O-AcylationAcyl chloride, BaseEster
OxidationOxidizing Agent (e.g., PCC, Swern)α-Amino ketone
CyclizationDicarbonyl compounds, Phosgene derivativesHeterocycles (e.g., imidazoles, oxazolidinones)

The reactivity of the amino and hydroxyl groups can often be selectively controlled by careful choice of reagents and reaction conditions. For instance, N-acylation can typically be achieved under milder conditions than O-acylation.

The cyclopropyl group, while generally stable, can also participate in certain transformations. Under specific acidic or catalytic conditions, the strained cyclopropane ring can undergo ring-opening reactions, providing a pathway to linear or other cyclic structures. However, in most synthetic applications, the cyclopropyl group is retained to impart its unique conformational constraints on the final molecule.

The versatility of this compound as a chemical intermediate is particularly evident in its potential for constructing diverse molecular scaffolds. For example, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (oxazolidinone), a privileged scaffold in medicinal chemistry. Similarly, condensation with 1,2-dicarbonyl compounds could yield substituted imidazoles.

Table 2: Potential Heterocyclic Scaffolds from this compound

HeterocycleRequired Co-reagent(s)
OxazolidinonePhosgene, Triphosgene, or CDI
Imidazole1,2-Dicarbonyl compound (e.g., glyoxal)
Pyrrole1,4-Dicarbonyl compound
PiperazineDihaloalkane

In the context of medicinal chemistry, the 1-methylcyclopropyl group is of particular interest as it can serve as a bioisostere for other common functionalities, such as a gem-dimethyl group or a tert-butyl group. Its rigid nature can help in locking the conformation of a molecule, potentially leading to higher binding affinity and selectivity for a biological target.

While specific, published research findings on the synthetic applications of this compound are scarce, its structural features strongly suggest its utility as a valuable building block for the synthesis of novel and structurally diverse compounds with potential applications in drug discovery and materials science. Further research into the reactivity and synthetic applications of this compound is warranted to fully explore its potential as a versatile chemical intermediate.

Spectroscopic Characterization Techniques for 2 Amino 1 1 Methylcyclopropyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the content, purity, and molecular structure of a sample. For 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL, various NMR techniques are employed to gain a comprehensive understanding of its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons based on their chemical environment. The spectrum would be characterized by signals from the methyl group, the cyclopropyl (B3062369) ring protons, the methylene protons adjacent to the amino group, and the methine proton attached to the hydroxyl-bearing carbon.

The protons of the cyclopropyl group are diastereotopic, meaning they are chemically non-equivalent, and would likely appear as complex multiplets in the upfield region of the spectrum. The methyl group protons would present as a singlet. The methylene protons next to the nitrogen and the methine proton adjacent to the oxygen would show distinct chemical shifts and coupling patterns (multiplicity) due to spin-spin coupling with neighboring protons.

Expected ¹H NMR Signals for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Structural Assignment
Cyclopropyl CH₂ Upfield region Multiplets Protons on the cyclopropane (B1198618) ring
Methyl CH₃ Upfield region Singlet Protons of the methyl group
Methylene CH₂-N Downfield region Multiplet Protons on the carbon adjacent to the amino group
Methine CH-O Downfield region Multiplet Proton on the carbon bearing the hydroxyl group
Amine NH₂ Variable Broad Singlet Protons of the primary amine

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. The ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. This includes the methyl carbon, the quaternary cyclopropyl carbon, the two methylene carbons of the cyclopropyl ring, the methylene carbon adjacent to the amino group, and the methine carbon bonded to the hydroxyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. utah.edu

Expected ¹³C NMR Signals for this compound

Carbon Type Expected Chemical Shift (ppm) Structural Assignment
Methyl C Upfield region Methyl group carbon
Quaternary Cyclopropyl C Upfield region Quaternary carbon in the cyclopropane ring
Cyclopropyl CH₂ Upfield region Methylene carbons in the cyclopropane ring
Methylene C-N Downfield region Carbon adjacent to the amino group

Two-Dimensional (2D) NMR Techniques

To resolve spectral overlap and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are essential. libretexts.org For this compound, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems within the molecule. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about which atoms are close to each other in space, which can help in determining the stereochemistry of the molecule. chemrxiv.org

Application of NMR for Chiral Discrimination and Enantiomeric Excess Determination

Since this compound is a chiral molecule, NMR spectroscopy can be used to distinguish between its enantiomers and determine the enantiomeric excess (ee) of a sample. researchgate.net This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). mdpi.com

When a chiral agent is added to a sample containing a racemic or scalemic mixture of the analyte, it forms transient diastereomeric complexes. These diastereomers have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. nih.gov The integration of these separated signals allows for the quantitative determination of the enantiomeric excess. researchgate.net For amino alcohols, chiral acids or lanthanide-based chiral shift reagents are often employed for this purpose. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov

For this compound, the molecular formula is C₆H₁₃NO, which corresponds to a monoisotopic mass of approximately 115.0997 Da. uni.lu In a typical mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ would be observed at m/z 116.1070. uni.lu

Analysis of the fragmentation pattern can help confirm the structure. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), ammonia (NH₃), or cleavage of the carbon-carbon bond adjacent to the functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm the elemental composition C₆H₁₃NO by measuring the exact mass of the molecular ion. nih.gov

Predicted HRMS Adducts for this compound

Adduct Calculated m/z
[M+H]⁺ 116.10700
[M+Na]⁺ 138.08894
[M-H]⁻ 114.09244
[M+NH₄]⁺ 133.13354
[M+K]⁺ 154.06288

Data based on predicted values for an isomer. uni.lu

This high level of accuracy is indispensable for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, alcohol, and methylcyclopropyl moieties.

The primary amine (–NH₂) group would typically show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, one for the symmetric and one for the asymmetric stretch. libretexts.org The O–H stretching vibration from the alcohol group is expected to appear as a broad, strong band in the 3500-3200 cm⁻¹ range. vscht.cz The C–H stretching vibrations of the methyl and cyclopropyl groups are anticipated in the 3000-2850 cm⁻¹ region. libretexts.org The C–O stretching vibration of the alcohol is typically observed between 1260-1050 cm⁻¹. vscht.cz

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3500-3200 (broad, strong)
N-H (Amine)Stretching3500-3300 (medium, two bands)
C-H (Alkyl)Stretching3000-2850 (strong)
C-O (Alcohol)Stretching1260-1050 (strong)

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uny.ac.id For this compound, single-crystal XRD could provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Powder XRD (PXRD) is instrumental in identifying different crystalline forms, or polymorphs, which can have different physical properties. uny.ac.idmdpi.commdpi.com While specific crystallographic data for this compound is not publicly available, XRD analysis would be a critical step in its comprehensive solid-state characterization.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference as a function of temperature, detecting thermal events such as melting, boiling, and crystallization. nih.govresearchgate.net For simple amino alcohols, these techniques can reveal information about their thermal stability and decomposition pathways. cyberleninka.ru A TGA analysis of this compound would indicate the temperature at which it begins to decompose, while DSC or DTA would determine its melting point.

Chromatographic Methods for Analytical Purity and Enantiomeric Purity

Chromatographic techniques are essential for assessing the purity and, in the case of chiral molecules, the enantiomeric purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity analysis. For a chiral compound like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, determining the enantiomeric purity is crucial.

Enantiomeric separation can be achieved using chiral chromatography, where a chiral stationary phase (CSP) is employed in either HPLC or Supercritical Fluid Chromatography (SFC). mdpi.com These techniques allow for the separation and quantification of the individual enantiomers. nih.govfree.fr The choice of the specific chiral column and mobile phase would require methodical development to achieve optimal separation.

Computational and Theoretical Studies of 2 Amino 1 1 Methylcyclopropyl Ethan 1 Ol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL involves creating a three-dimensional representation of the molecule to simulate its behavior. Electronic structure calculations are then employed to determine the distribution of electrons within the molecule, which governs its chemical and physical properties.

Detailed research findings from these calculations typically include optimized molecular geometry, electron density distribution, and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For an amino alcohol like the title compound, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the amine and hydroxyl groups would be regions of low electron density (positive potential). Quantum-chemical calculations, such as ab initio and semi-empirical methods, are used to derive these properties. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Model Amino Alcohol (Note: This table presents typical data obtained from electronic structure calculations for analogous molecules, as specific published data for this compound is not available.)

PropertyRepresentative ValueDescription
Dipole Moment~2.5 DIndicates the overall polarity of the molecule.
Molecular Surface Area~140 ŲThe total surface area of the molecule.
Molecular Volume~120 ų/moleculeThe volume occupied by a single molecule.
HOMO Energy-9.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy+1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.

Application of Quantum Chemical Methods (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of this size due to its favorable balance of accuracy and computational cost. ias.ac.inresearchgate.net DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. mdpi.comnih.gov Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for these types of investigations. mdpi.comnih.gov

The application of DFT to this compound would involve finding the lowest energy structure by minimizing forces on all atoms. From this optimized geometry, a host of electronic and thermodynamic properties can be calculated, providing deep insight into the molecule's intrinsic characteristics. nih.gov

Simulation of Reaction Pathways and Mechanistic Exploration

Computational methods are invaluable for exploring the mechanisms of chemical reactions. For this compound, this could involve simulating its synthesis or its reaction with other chemical agents. A notable example is the reaction of β-amino alcohols with thionyl chloride, which can be investigated computationally to understand the formation of different products. scholaris.ca

Mechanistic exploration involves identifying reactants, products, intermediates, and transition states along a reaction coordinate. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. These simulations can clarify why certain products are favored over others and how reaction conditions might influence the outcome. scholaris.ca

Table 2: Hypothetical Energy Profile for a Reaction of this compound (Note: This table illustrates the type of data generated from reaction pathway simulations.)

SpeciesRelative Energy (kcal/mol)Role in Reaction
Reactants0.0Starting Materials
Transition State 1+15.2Energy barrier to Intermediate
Intermediate-5.8Stable species along the pathway
Transition State 2+10.5Energy barrier to Product
Product-20.1Final compound

Prediction of Spectroscopic Features and Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be used to identify and characterize the molecule.

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in peak assignment. nih.gov For this compound, characteristic peaks for O-H, N-H, and C-H stretching, as well as vibrations of the cyclopropyl (B3062369) ring, would be predicted.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy. nih.gov These predictions are highly valuable for confirming the structure of the synthesized compound.

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, properties like the Collision Cross Section (CCS) can be predicted. CCS is a measure of the ion's shape in the gas phase. For the closely related isomer, 2-amino-2-(1-methylcyclopropyl)ethan-1-ol, predicted CCS values have been calculated, as shown in the table below. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for the Isomer 2-amino-2-(1-methylcyclopropyl)ethan-1-ol uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺116.10700122.8
[M+Na]⁺138.08894131.3
[M-H]⁻114.09244126.1
[M+K]⁺154.06288130.1

Theoretical Evaluation of Chemical Reactivity

The chemical reactivity of this compound can be evaluated using descriptors derived from electronic structure calculations, often within the framework of conceptual DFT. researchgate.netnih.gov

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the HOMO and LUMO energies to quantify reactivity.

Fukui Functions: These functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Table 4: Conceptual DFT Reactivity Descriptors (Note: This table lists key descriptors used to evaluate chemical reactivity theoretically.)

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (A)A ≈ -E(LUMO)Energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2The power to attract electrons.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to find the most stable (lowest energy) conformers. uwlax.edu

Derivatives and Analogues of 2 Amino 1 1 Methylcyclopropyl Ethan 1 Ol

Structural Variations on the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of 2-amino-1-(1-methylcyclopropyl)ethan-1-OL are primary sites for structural modification, allowing for the synthesis of a diverse range of derivatives. The chemical reactivity of these functional groups is well-established, enabling transformations such as acylation, alkylation, and the formation of cyclic structures. researchgate.netmasterorganicchemistry.com

The amine group can serve as a general base to catalyze its own addition to other molecules. researchgate.net It can be acylated to form amides or undergo reaction with sulfonyl chlorides to produce sulfonamides. Alkylation of the amino group can lead to secondary and tertiary amines, which can be achieved through various methods, including reductive amination.

The hydroxyl group, being a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid. Esterification and etherification reactions are also common modifications. The interplay between the amino and hydroxyl groups allows for the formation of intramolecular rings, such as oxazolidines, which can serve as chiral auxiliaries in asymmetric synthesis. nih.govwikipedia.org The proximity of the amino and hydroxyl groups in a 1,2-relationship is a key structural motif that influences their reactivity and applications. nih.govalfa-chemistry.com

Modifications to the Cyclopropyl (B3062369) Ring System (e.g., Substitutions, Ring Expansions)

The cyclopropyl ring of this compound is not merely a passive scaffold but can be actively modified to influence the molecule's properties. Substitutions on the cyclopropane (B1198618) ring can introduce new functionalities and alter its steric and electronic characteristics. unl.pt

Methods for creating substituted cyclopropanes include transition metal-catalyzed carbene insertion into alkenes and Simmons-Smith cyclopropanation. nih.govorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl groups onto the cyclopropane ring, creating arylcyclopropanes. unl.ptorganic-chemistry.org The introduction of fluorine atoms into the cyclopropane ring is another area of interest, as it can significantly alter the molecule's properties. nih.govresearchgate.net

Ring expansion of the cyclopropyl group is also a possible modification. For example, rearrangement reactions of cyclopropylamines have been studied, which can lead to larger ring systems. acs.org These modifications can be used to fine-tune the conformational rigidity and biological activity of the resulting molecules. google.com

Synthesis and Characterization of Related Cyclopropyl-Containing Amino Acids and Amines

The synthesis of cyclopropyl-containing amino acids and amines is a significant area of research, with applications in peptide chemistry and as enzyme inhibitors. google.comwipo.int Various synthetic methods have been developed to access these compounds.

Common synthetic routes to cyclopropylglycines include the addition of carbenes or ylides to alkenes, enzymatic reactions, and the modification of cyclopropanecarbaldehydes via the Strecker reaction. researchgate.net 1-Aminocyclopropanecarboxylic acid (ACC), a well-known cyclopropyl amino acid, can be synthesized from 1,2-dihaloethane and a nitroacetate through alkylated cyclization, nitro reduction, and hydrolysis. google.comgoogle.com The synthesis of cyclopropyl-ring-containing unnatural amino acid derivatives has also been achieved through cobalt-catalyzed reductive addition of α-iminoesters with cyclopropyl chlorides. thieme-connect.com

The characterization of these compounds involves standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity. The unique steric and electronic properties of the cyclopropyl group often impart distinct spectral characteristics.

Development of Cyclopropyl Amino Alcohol-Based Chiral Ligands and Auxiliaries

The 1,2-amino alcohol motif, especially when present in a chiral form, is a valuable structural element for creating chiral ligands and auxiliaries for asymmetric synthesis. nih.govalfa-chemistry.comnih.govwestlake.edu.cn Cyclopropyl amino alcohols, including derivatives of this compound, can be utilized in this context.

Chiral β-amino alcohols have been successfully used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com They can also be converted into oxazolidinones, which are powerful chiral auxiliaries for a range of asymmetric reactions, including alkylations and aldol reactions. nih.govwikipedia.orgscispace.comresearchgate.net The rigid structure of the cyclopropane ring can help to create a well-defined chiral environment, leading to high levels of stereocontrol. The development of new chiral ligands and auxiliaries based on cyclopropyl amino alcohols continues to be an active area of research. mdpi.com

Below is a table summarizing some applications of amino alcohol-based chiral auxiliaries:

Chiral Auxiliary Type Asymmetric Reaction Reference
Oxazolidinones Alkylation, Aldol Reactions, Diels-Alder nih.govwikipedia.orgresearchgate.net
(1S,2R)-1-Amino-2-indanol Ru-catalyzed Asymmetric Transfer Hydrogenation mdpi.com

More Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound moiety can be incorporated into larger and more complex molecular scaffolds to create novel compounds with potential applications in medicinal chemistry and materials science. The cyclopropyl group is a common feature in many drug molecules, where it can enhance metabolic stability and binding affinity. mdpi.comresearchgate.net

Divergent synthetic strategies can be employed to build a library of diverse compounds from a single cyclopropane-containing precursor. nih.gov For example, a bifunctional cyclopropane can be derivatized through orthogonal reactions at its different functional groups to generate a wide range of molecular architectures. nih.gov The unique conformational constraints imposed by the cyclopropyl ring can be exploited to design molecules with specific three-dimensional shapes.

Design and Synthesis of Cyclopropyl-Containing Derivatives with Specific Functional Groups

The targeted design and synthesis of cyclopropyl-containing derivatives with specific functional groups is a key strategy in drug discovery and development. nih.govmdpi.comrsc.org By introducing particular functional groups, the physicochemical properties and biological activity of the parent molecule can be fine-tuned.

For instance, the introduction of fluorine atoms can modulate properties such as lipophilicity and metabolic stability. nih.gov The synthesis of amide derivatives containing a cyclopropane ring has also been explored for potential antimicrobial activity. mdpi.com The design process often involves computational modeling to predict the effect of different functional groups on the molecule's interaction with a biological target. The synthetic routes to these derivatives often involve multi-step sequences that build upon the core cyclopropyl amino alcohol structure.

The following table lists some functional groups and their potential impact when incorporated into cyclopropyl-containing derivatives:

Functional Group Potential Impact Reference
Fluorine Increased metabolic stability, altered lipophilicity nih.gov
Amide Potential for antimicrobial activity, hydrogen bonding mdpi.com
Aryl π-stacking interactions, altered electronic properties unl.ptorganic-chemistry.org

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound This compound to generate a detailed article that adheres to the provided outline.

The search results yield information on the broader class of molecules to which this compound belongs, such as chiral 1,2-amino alcohols, and their general applications in organic synthesis. For instance, chiral amino alcohols are widely recognized as valuable building blocks and ligands in asymmetric catalysis. researchgate.netmdpi.comnih.gov They can function as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

However, specific research findings, data, or detailed discussions concerning the precise applications of This compound in the following areas could not be located:

Applications of 2 Amino 1 1 Methylcyclopropyl Ethan 1 Ol in Organic Synthesis and Catalysis

Employment as Chiral Auxiliaries in Stereoselective Synthesis:Although its structure suggests potential as a chiral auxiliary, no studies demonstrating this specific use were recovered.wikipedia.orgsigmaaldrich.comresearchgate.net

Due to the lack of specific data and research findings for "2-Amino-1-(1-methylcyclopropyl)ethan-1-OL," it is not possible to construct an article that is both scientifically accurate and strictly focused on this compound as required by the instructions. Writing the article would necessitate making unsubstantiated generalizations from the broader class of amino alcohols, which would not meet the required standard of scientific accuracy.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and ensure proper ventilation to avoid inhalation of aerosols or dust .
  • In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with water and remove contact lenses .
  • Store away from strong oxidizers in a cool, dry environment under inert gas (e.g., nitrogen) to maintain stability .

Q. How can researchers synthesize this compound, and what parameters optimize its yield?

  • Methodological Answer :

  • Adapt reductive amination strategies used for structurally similar amino alcohols, such as reacting a cyclopropyl ketone precursor with methylamine under catalytic hydrogenation (e.g., Pd/C or NaBH4) .
  • Optimize reaction temperature (e.g., 25–50°C), solvent polarity (e.g., methanol/THF), and stoichiometric ratios (1:1.2 ketone:amine) to minimize byproducts .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and amino alcohol moiety (δ 3.0–3.5 ppm for -CH(NH2)-) .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and primary amine (1650–1580 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C7_7H13_{13}NO2_2) and isotopic patterns .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s chemical stability and reactivity?

  • Methodological Answer :

  • The cyclopropane ring introduces angle strain, increasing susceptibility to ring-opening reactions under acidic or oxidative conditions (e.g., with H2_2SO4_4 or KMnO4_4) .
  • Assess stability in solvents via accelerated degradation studies (40–60°C, pH 1–13) and monitor decomposition by HPLC .
  • Compare reactivity with non-cyclopropyl analogs (e.g., cyclohexyl derivatives) to isolate strain effects .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to model binding to enzymes like monoamine oxidases or cytochrome P450 .
  • Conduct DFT calculations (Gaussian 09) to analyze electron distribution and reactive sites (e.g., nucleophilic amino group) .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with controlled cell lines (e.g., HEK293 for receptor studies) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity .
  • Analyze batch-to-batch purity via HPLC and exclude impurities >98% to isolate compound-specific effects .

Q. What strategies enhance the pharmacological profile of the amino alcohol moiety?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF3_3) to the cyclopropyl ring to improve metabolic stability .
  • Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance bioavailability .
  • Stereochemical Optimization : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru) and compare pharmacokinetic profiles .

Notes on Data Interpretation

  • Contradictory Evidence : Safety data for similar compounds (e.g., cyclopropyl derivatives) may vary due to substituent effects. Cross-validate toxicity using in vitro assays (e.g., HepG2 cell viability) before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.